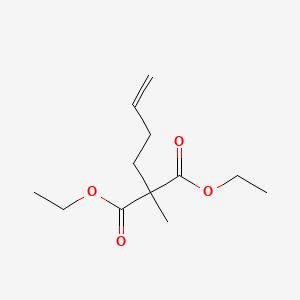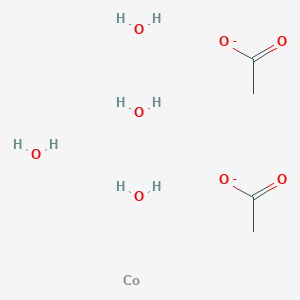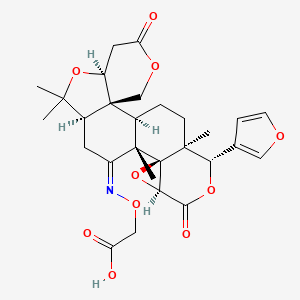![molecular formula C15H12O6 B15288910 2-[(2-carboxyphenoxy)methoxy]benzoic Acid](/img/structure/B15288910.png)
2-[(2-carboxyphenoxy)methoxy]benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-carboxyphenoxy)methoxy]benzoic acid is an organic compound belonging to the class of benzoic acids. These compounds contain a benzene ring which bears at least one carboxyl group. This specific compound is characterized by the presence of two carboxyl groups and an ether linkage between two benzene rings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-carboxyphenoxy)methoxy]benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 2-chloromethylbenzoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 2-hydroxybenzoic acid attacks the chloromethyl group of 2-chloromethylbenzoic acid, forming the ether linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-carboxyphenoxy)methoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding anhydrides or esters.
Reduction: The carboxyl groups can be reduced to alcohols under specific conditions.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenols and benzoic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for cleavage reactions.
Major Products
Oxidation: Anhydrides or esters.
Reduction: Alcohols.
Substitution: Phenols and benzoic acids.
Aplicaciones Científicas De Investigación
2-[(2-carboxyphenoxy)methoxy]benzoic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
2-methoxybenzoic acid: Contains a methoxy group instead of the carboxyphenoxy group.
2-hydroxybenzoic acid: Contains a hydroxyl group instead of the carboxyphenoxy group.
Uniqueness
2-[(2-carboxyphenoxy)methoxy]benzoic acid is unique due to its specific structure, which includes two carboxyl groups and an ether linkage between two benzene rings. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C15H12O6 |
|---|---|
Peso molecular |
288.25 g/mol |
Nombre IUPAC |
2-[(2-carboxyphenoxy)methoxy]benzoic acid |
InChI |
InChI=1S/C15H12O6/c16-14(17)10-5-1-3-7-12(10)20-9-21-13-8-4-2-6-11(13)15(18)19/h1-8H,9H2,(H,16,17)(H,18,19) |
Clave InChI |
SWHSXWLSBBYLGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)OCOC2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine](/img/structure/B15288882.png)



![[4-[(2S)-3-benzyloxy-2-(benzyloxycarbonylamino)-3-oxo-propyl]phenyl]boronic acid](/img/structure/B15288898.png)

